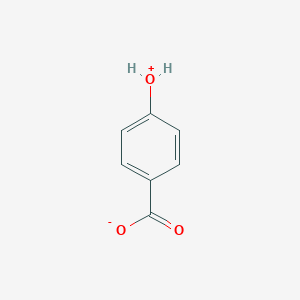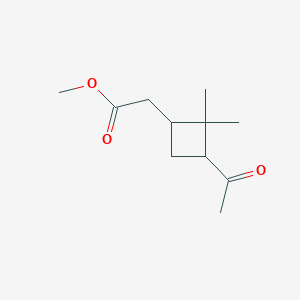
Methyl 3-acetyl-2,2-dimethylcyclobutaneacetate
説明
Methyl 3-acetyl-2,2-dimethylcyclobutaneacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is also known as Methyl 3-acetyl-2,2-dimethylcyclobutane-1-carboxylate and has the chemical formula C12H18O3.
作用機序
The mechanism of action of Methyl 3-acetyl-2,2-dimethylcyclobutaneacetate in cancer cells involves the induction of apoptosis, which is a programmed cell death process. This compound has been found to activate the caspase pathway, which leads to the cleavage of various cellular proteins and ultimately results in cell death.
生化学的および生理学的効果
Methyl 3-acetyl-2,2-dimethylcyclobutaneacetate has been found to exhibit significant effects on various biochemical and physiological processes. It has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, this compound has also been found to scavenge free radicals and prevent oxidative damage to cellular components.
実験室実験の利点と制限
Methyl 3-acetyl-2,2-dimethylcyclobutaneacetate has several advantages for lab experiments, including its ease of synthesis and high purity. However, this compound is relatively unstable and requires careful storage and handling to prevent degradation.
将来の方向性
There are several potential future directions for the research on Methyl 3-acetyl-2,2-dimethylcyclobutaneacetate. One possible direction is the development of novel analogs with improved anticancer activity and reduced toxicity. Additionally, this compound could also be investigated for its potential applications in the treatment of various oxidative stress-related diseases, such as Alzheimer's and Parkinson's disease. Furthermore, the potential use of Methyl 3-acetyl-2,2-dimethylcyclobutaneacetate in material science, such as the development of new polymers and coatings, could also be explored.
合成法
The synthesis of Methyl 3-acetyl-2,2-dimethylcyclobutaneacetate involves the reaction of 3-acetyl-2,2-dimethylcyclobutanone with methyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound along with the release of hydrochloric acid.
科学的研究の応用
Methyl 3-acetyl-2,2-dimethylcyclobutaneacetate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
特性
IUPAC Name |
methyl 2-(3-acetyl-2,2-dimethylcyclobutyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-7(12)9-5-8(11(9,2)3)6-10(13)14-4/h8-9H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAHCHCZPNEYNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(C1(C)C)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937679 | |
| Record name | Methyl (3-acetyl-2,2-dimethylcyclobutyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-acetyl-2,2-dimethylcyclobutaneacetate | |
CAS RN |
16978-11-3 | |
| Record name | Methyl 3-acetyl-2,2-dimethylcyclobutaneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16978-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-acetyl-2,2-dimethylcyclobutaneacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016978113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl pinonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96756 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl (3-acetyl-2,2-dimethylcyclobutyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-acetyl-2,2-dimethylcyclobutaneacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.308 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



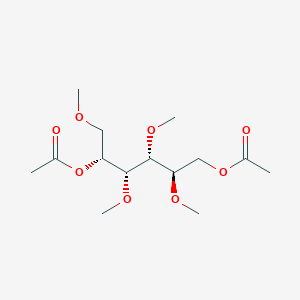
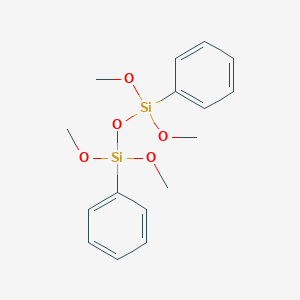
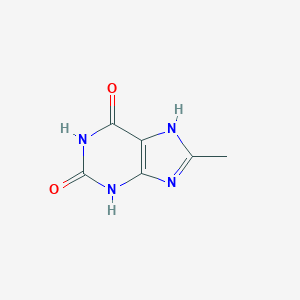
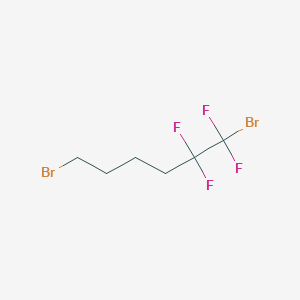

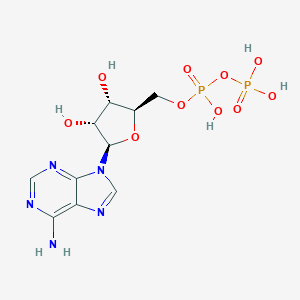

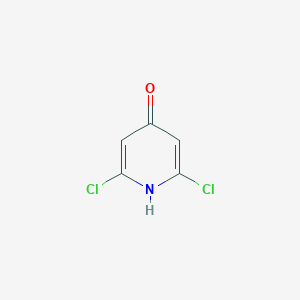
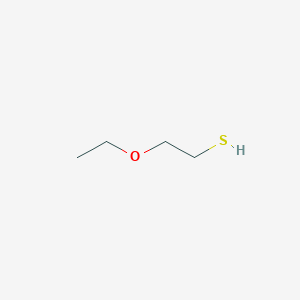

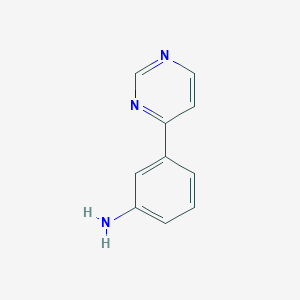

![2-Chlorobenzo[c]cinnoline](/img/structure/B100858.png)
